3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
This compound features a coumarin core (2H-chromen-2-one) linked to a 1,3,4-oxadiazole ring substituted with a thieno[3,2-b]thiophene moiety. The coumarin scaffold is well-known for its photophysical properties and bioactivity, while the oxadiazole ring enhances electron-withdrawing characteristics and metabolic stability. This hybrid structure is hypothesized to exhibit enhanced antimicrobial, anticancer, or anticonvulsant activities compared to simpler coumarin derivatives.
Properties
IUPAC Name |
3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZFTJSOGQPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Thieno[3,2-b]thiophene: This step involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions.
Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Chromenone: The final step involves the coupling of the thieno[3,2-b]thiophene-1,3,4-oxadiazole intermediate with a chromenone derivative, typically under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenone moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]thiophene and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells. Its ability to participate in various chemical reactions also makes it a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its diverse functional groups allow it to interact with multiple biological targets, making it a versatile compound for drug development.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of coumarin-oxadiazole hybrids is highly dependent on substituents. Key analogues include:
Key Observations :
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the oxadiazole ring exhibit superior activity. For example, derivatives with trifluoromethyl substituents (MIC: 12.5 µg/mL against Gram-positive bacteria) outperform unsubstituted analogues.
- Anticancer Potential: Pyridinyl-substituted coumarin-oxadiazole derivatives demonstrate polymorphism-dependent activity, with Form I of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one showing enhanced cytotoxicity due to improved solubility.
- Anticonvulsant Activity : Phenyl-substituted derivatives (e.g., IVb in ) show efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, suggesting the oxadiazole ring enhances CNS penetration.
Physicochemical Properties
- Solubility: Thienothiophene substitution likely reduces aqueous solubility compared to pyridinyl or phenyl analogues due to increased hydrophobicity.
- Melting Points: Derivatives with rigid substituents (e.g., thiophene, pyridine) exhibit higher melting points (>170°C), as seen in 3-(2-(thiophen-2-ylmethylene-amino)oxazol-5-yl)-2H-chromen-2-one (m.p. 179–181°C).
Research Findings and Implications
- Antimicrobial Activity: The thienothiophene group may enhance membrane penetration in Gram-negative bacteria, similar to trifluoromethyl-substituted derivatives. However, direct comparisons are lacking.
- Anticancer Activity: Thienothiophene’s extended conjugation could improve DNA intercalation or kinase inhibition, akin to pyridinyl derivatives.
- Limitations: No explicit data exists for the target compound’s bioactivity; inferences are based on structural analogues.
Biological Activity
The compound 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of thieno[3,2-b]thiophene, oxadiazole, and chromenone. This unique combination suggests potential biological activities that merit detailed investigation. The purpose of this article is to explore the biological activity of this compound through a synthesis of existing research findings, including data tables and case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₁H₆N₂O₃S₂
- Molecular Weight : 286.30 g/mol
The structural formula includes:
- A thieno[3,2-b]thiophene moiety, known for its electron-rich properties.
- An oxadiazole ring, recognized for its diverse biological activities.
- A chromenone structure, which is associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that 1,3,4-oxadiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. The hybrid nature of the compound under discussion suggests enhanced efficacy compared to its individual components.
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative activity of related thieno[3,2-b]thiophene derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF7 and HCT116 cells, suggesting promising anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 6.2 |
| Compound B | HCT116 | 27.3 |
Antimicrobial Activity
1,3,4-Oxadiazoles are also known for their antimicrobial properties. Various studies have demonstrated that these compounds can exhibit antibacterial and antifungal activities. The incorporation of thieno[3,2-b]thiophene may further enhance these properties due to its structural characteristics.
Antimicrobial Testing
In a comparative study of oxadiazole derivatives:
- Compounds showed effective inhibition against common pathogenic bacteria.
- Some derivatives demonstrated activity comparable to standard antibiotics like chloramphenicol.
Anti-inflammatory Effects
The chromenone component is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in vitro.
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Antioxidant Activity : Reducing oxidative stress through free radical scavenging.
- Modulation of Enzyme Activity : Affecting pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
